N-Benzyl-1-(thiophen-2-yl)methanamine
Overview
Description
N-Benzyl-1-(thiophen-2-yl)methanamine is an organic compound with the molecular formula C₁₂H₁₃NS It is a derivative of methanamine, where the hydrogen atom is substituted by a benzyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine typically involves the reaction of benzylamine with thiophene-2-carbaldehyde. The reaction proceeds through a reductive amination process, where the intermediate imine is reduced to the corresponding amine. Common reducing agents used in this process include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like LiAlH₄, resulting in the formation of the corresponding thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or thiophen-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, NaBH₄.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1-(thiophen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophen-2-yl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
- N-Benzylthiophen-2-ylamine
- Thiophen-2-ylmethylamine
- Benzylamine
Comparison: N-Benzyl-1-(thiophen-2-yl)methanamine is unique due to the presence of both benzyl and thiophen-2-yl groups, which confer distinct chemical and biological properties. Compared to N-Benzylthiophen-2-ylamine, it has an additional methylene group, which may affect its reactivity and binding interactions. Thiophen-2-ylmethylamine lacks the benzyl group, resulting in different chemical behavior and applications. Benzylamine, on the other hand, does not contain the thiophen-2-yl group, making it less versatile in certain synthetic and biological contexts.
Properties
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWKIDGKZRKUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933497 | |
Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73325-61-8, 148883-56-1 | |
Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tifacogin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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